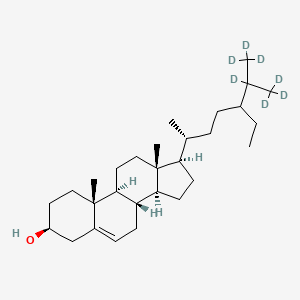
beta-Sitosterol-d7 (mixture of diasteromers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-Sitosterol-d7 (mixture of diastereomers) is a deuterium-labeled derivative of A-Sitosterol, a naturally occurring phytosterol found in various plant species. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of A-Sitosterol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A-Sitosterol-d7 involves the hydrogenation of A-Sitosterol in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure the incorporation of deuterium atoms into the sterol structure.
Industrial Production Methods: Industrial production of A-Sitosterol-d7 follows similar synthetic routes but on a larger scale. The process involves the extraction of A-Sitosterol from plant sources, followed by its hydrogenation with deuterium gas. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: A-Sitosterol-d7 undergoes various chemical reactions, including:
Oxidation: A-Sitosterol-d7 can be oxidized to form A-Sitosterol-d7 oxide using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of A-Sitosterol-d7 can be achieved using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in A-Sitosterol-d7 with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of light or heat, alkylating agents like methyl iodide.
Major Products:
Oxidation: A-Sitosterol-d7 oxide.
Reduction: Reduced A-Sitosterol-d7 derivatives.
Substitution: Halogenated or alkylated A-Sitosterol-d7 derivatives.
Wissenschaftliche Forschungsanwendungen
A-Sitosterol-d7 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in studies of sterol metabolism and synthesis.
Biology: Employed in the investigation of sterol function in cell membranes and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sterols.
Industry: Applied in the development of deuterium-labeled standards for analytical methods such as mass spectrometry.
Wirkmechanismus
The mechanism of action of A-Sitosterol-d7 is similar to that of A-Sitosterol. It interacts with cell membranes, influencing their fluidity and permeability. A-Sitosterol-d7 also modulates signaling pathways by interacting with membrane-bound receptors and enzymes. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
A-Sitosterol: The non-deuterated form of A-Sitosterol-d7.
Campesterol: Another phytosterol with a similar structure but different side chain.
Stigmasterol: A phytosterol with a double bond in the side chain.
Uniqueness of A-Sitosterol-d7: A-Sitosterol-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques, such as mass spectrometry, to study its metabolic pathways and interactions with biological systems. This makes A-Sitosterol-d7 a valuable tool in both basic and applied research.
Eigenschaften
Molekularformel |
C29H50O |
|---|---|
Molekulargewicht |
421.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1/i2D3,3D3,19D |
InChI-Schlüssel |
KZJWDPNRJALLNS-GNYYFJBRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C(CC)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


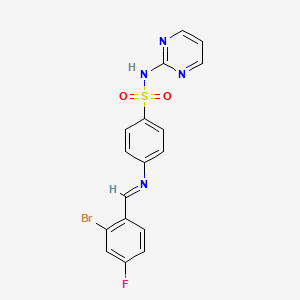
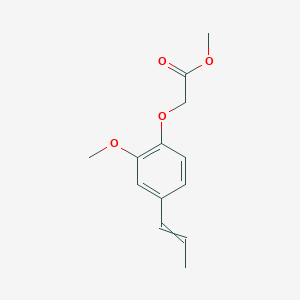
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)
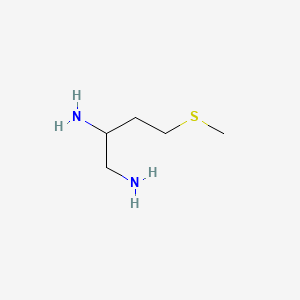
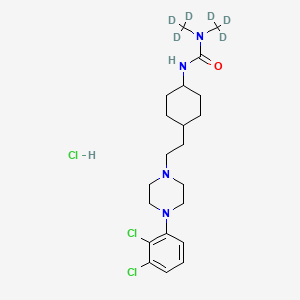



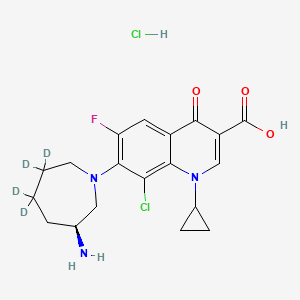
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)


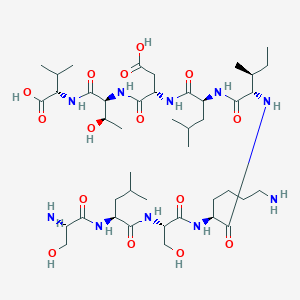
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
